3-{[2-(Ethylamino)-2-methylpropanamido]methyl}-5-methylhexanoic acid hydrochloride
Description
Properties
Molecular Formula |
C14H29ClN2O3 |
|---|---|
Molecular Weight |
308.84 g/mol |
IUPAC Name |
3-[[[2-(ethylamino)-2-methylpropanoyl]amino]methyl]-5-methylhexanoic acid;hydrochloride |
InChI |
InChI=1S/C14H28N2O3.ClH/c1-6-16-14(4,5)13(19)15-9-11(7-10(2)3)8-12(17)18;/h10-11,16H,6-9H2,1-5H3,(H,15,19)(H,17,18);1H |
InChI Key |
BUUMLRRDVMVDIF-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(C)(C)C(=O)NCC(CC(C)C)CC(=O)O.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2-(Ethylamino)-2-methylpropanamido]methyl}-5-methylhexanoic acid hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Ethylamino Intermediate: The initial step involves the reaction of ethylamine with a suitable precursor to form the ethylamino intermediate.
Amidation Reaction: The ethylamino intermediate is then reacted with 2-methylpropanoyl chloride to form the 2-(ethylamino)-2-methylpropanamido intermediate.
Coupling Reaction: The 2-(ethylamino)-2-methylpropanamido intermediate is coupled with 5-methylhexanoic acid under appropriate conditions to form the final product.
Hydrochloride Formation: The final product is treated with hydrochloric acid to obtain the hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-{[2-(Ethylamino)-2-methylpropanamido]methyl}-5-methylhexanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-{[2-(Ethylamino)-2-methylpropanamido]methyl}-5-methylhexanoic acid hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating specific medical conditions.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 3-{[2-(Ethylamino)-2-methylpropanamido]methyl}-5-methylhexanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
(3S)-3-{[2-(Ethylamino)-2-methylpropanamido]methyl}-5-methylhexanoic Acid (SY210837)
- Key Differences: Salt Form: SY210837 lacks the hydrochloride group, resulting in a molecular formula of C₁₄H₂₈N₂O₃ (vs. C₁₄H₂₉ClN₂O₃ for the hydrochloride) . Solubility: The hydrochloride form (target compound) is expected to exhibit higher aqueous solubility due to ionic interactions . Stability: Non-salt forms (e.g., SY210837) may have reduced hygroscopicity compared to hydrochloride salts, influencing storage conditions .
Ethylarticaine Hydrochloride
- Structure: Methyl 3-[[(2RS)-2-(Ethylamino)propanoyl]amino]-4-methylthiophene-2-carboxylate hydrochloride .
- Comparison: Functional Groups: Both compounds share an ethylamino-propanamido backbone but differ in the carboxylic acid moiety (hexanoic acid in the target vs. thiophene carboxylate in ethylarticaine) . Applications: Ethylarticaine is a pharmaceutical impurity in articaine (a local anesthetic), while the target compound is an R&D intermediate . Molecular Weight: Ethylarticaine (MW ≈ 318.8 g/mol) is slightly heavier due to the thiophene ring .
Hydroxamic Acid Derivatives (Compounds 6–10 in )
Physicochemical and Pharmacological Data Table
Biological Activity
3-{[2-(Ethylamino)-2-methylpropanamido]methyl}-5-methylhexanoic acid hydrochloride, a synthetic compound with the molecular formula , exhibits significant biological activity due to its unique structural features. This compound contains both hydrophilic and lipophilic properties, attributed to its amine and carboxylic acid groups, which may facilitate interactions with various biological targets.
Structural Characteristics
The compound is characterized by a chiral center at the 3-position, leading to potential stereoisomerism. The presence of an ethylamino group suggests possible interactions with neurotransmitter receptors, while the carboxylic acid moiety is likely to influence metabolic pathways.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₉ClN₂O₃ |
| Molecular Weight | 308.84 g/mol |
| CAS Number | 1955523-85-9 |
| Chiral Center | Yes |
Biological Activity
Preliminary studies indicate that this compound may exhibit bioactivity related to its structural components. Research on structurally similar compounds has shown activity against various biological targets, including enzymes and receptors involved in metabolic processes.
Potential Biological Interactions
- Neurotransmitter Receptor Interaction : The ethylamino group may facilitate binding to neurotransmitter receptors, potentially influencing neurotransmission and related pathways.
- Metabolic Pathways : The carboxylic acid moiety could play a role in metabolic processes, possibly acting as a substrate or inhibitor for key enzymes.
Example Study: Amino Acid Derivatives
A study on amino acid derivatives indicated that compounds with branched structures can effectively modulate enzyme activity involved in amino acid metabolism. This suggests that this compound may have similar effects.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Valine | Branched-chain amino acid | Naturally occurring |
| Leucine | Similar branched structure | Essential amino acid |
| Phenylalanine | Aromatic side chain | Precursor to neurotransmitters |
| L-Carnitine | Quaternary ammonium | Involved in fatty acid metabolism |
The unique functional groups and stereochemistry of this compound may confer distinct biological activities compared to these similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
